

Technical Guide to the Spectroscopic Analysis of 2-Amino-6-methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-Amino-6-methylpyridin-3-ol

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-6-methylpyridin-3-ol** (CAS Number: 20348-16-7). While publicly accessible experimental spectroscopic data for this compound is limited, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Chemical suppliers such as Synblock, BLD Pharm, and Aceschem indicate the availability of such data upon request.^{[1][2]} This guide serves as a detailed reference for the experimental protocols required for its characterization and presents the framework for the systematic presentation of the resulting data.

Data Presentation

The systematic organization of spectroscopic data is crucial for analysis and comparison. The following tables provide a clear structure for the presentation of quantitative data for **2-Amino-6-methylpyridin-3-ol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
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IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
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Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
[M] ⁺		

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Amino-6-methylpyridin-3-ol**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
 - Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (for a solid sample):
 - KBr Pellet Method:
 - Grind a small amount (1-2 mg) of **2-Amino-6-methylpyridin-3-ol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Compress the mixture in a die under high pressure to form a transparent or translucent pellet.
 - Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).

- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . The final spectrum is a result of the ratio of the sample spectrum to the background spectrum.

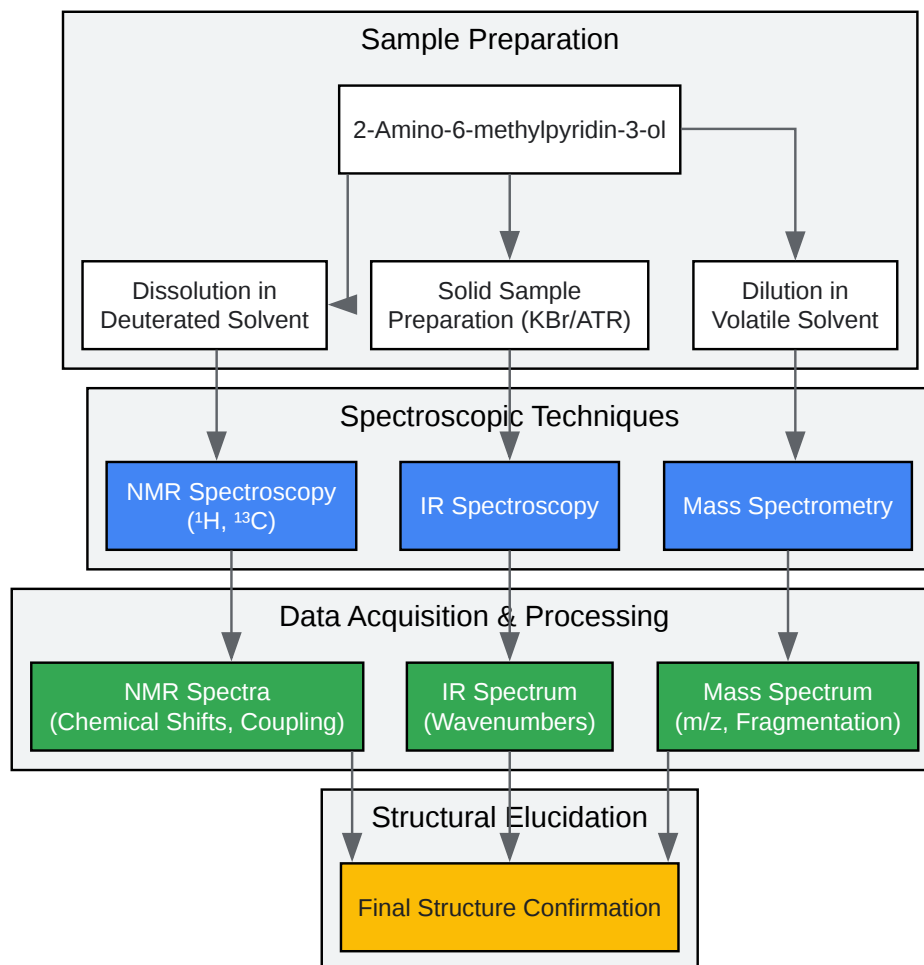
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to achieve a final concentration appropriate for the instrument, typically in the $\mu\text{g/mL}$ to ng/mL range.
- Data Acquisition (using Electrospray Ionization - ESI as an example):
 - Introduce the sample solution into the ESI source.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
 - The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis of 2-Amino-6-methylpyridin-3-ol



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. aceschem.com [aceschem.com]
- 2. CAS 20348-16-7 | 2-Amino-6-methylpyridin-3-ol - Synblock [synblock.com]
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